
Rosiglitazone maleate
Overview
Description
Rosiglitazone maleate is a thiazolidinedione (TZD) class antidiabetic agent that acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ) . It enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver, making it effective for managing type 2 diabetes mellitus (T2DM). Clinically, it reduces fasting plasma glucose by 1.36–1.70 mmol/L in monotherapy or combination regimens .
Formulation advancements, including floating microspheres and superporous hydrogels, improve its bioavailability and gastric retention, enabling sustained drug release over 6–12 hours . Analytical methods like spectrophotometry (linear range: 2–300 µg/mL) and HPLC ensure precise quantification in pharmaceutical and biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone maleate involves several steps. One common method includes the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde in the presence of potassium tertiary butoxide in dimethylformamide . This reaction forms an intermediate, which is then subjected to further reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves encapsulating the drug into polymers such as Eudragit® RS100 through nonaqueous emulsification/solvent evaporation methods . This method ensures high drug entrapment efficiency and controlled release properties.
Chemical Reactions Analysis
Types of Reactions
Rosiglitazone maleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Clinical Applications
-
Management of Type 2 Diabetes Mellitus
- Rosiglitazone maleate is primarily indicated for the treatment of type 2 diabetes mellitus, especially in patients who exhibit inadequate glycemic control with other medications such as metformin or sulfonylureas. Studies have shown that combination therapy with metformin and rosiglitazone significantly improves glycemic control, insulin sensitivity, and beta-cell function compared to monotherapy with either drug alone .
-
Combination Therapy
- The efficacy of this compound is enhanced when combined with other antidiabetic agents. For instance, a study demonstrated that adding rosiglitazone to a sulfonylurea regimen resulted in improved glycemic control in patients with mild to moderate renal impairment . The combination therapy has also been noted to be well-tolerated with a favorable safety profile .
- Potential Antineoplastic Activity
Case Studies
- Hepatocellular Injury
- Diabetes Management
Research Findings
- A randomized controlled trial involving 348 patients indicated that the addition of rosiglitazone significantly improved fasting plasma glucose levels and insulin sensitivity compared to placebo groups . The findings from this study support the use of rosiglitazone as an effective adjunct therapy for patients struggling to achieve glycemic targets.
- Pharmacogenomic studies have explored the genetic factors influencing the efficacy of rosiglitazone in various populations, suggesting that genetic predispositions may affect individual responses to treatment . This highlights the importance of personalized medicine approaches in diabetes management.
Mechanism of Action
Rosiglitazone maleate exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism . By binding to PPARγ, this compound enhances insulin sensitivity in adipose tissue, muscle, and liver, leading to improved glycemic control .
Comparison with Similar Compounds
Rosiglitazone Maleate vs. Rosiglitazone Hydrochloride
A randomized crossover study in healthy Chinese volunteers compared 4-mg tablets of this compound (reference) and rosiglitazone hydrochloride (test). Key findings include:
Parameter | This compound | Rosiglitazone Hydrochloride | Bioequivalence Outcome |
---|---|---|---|
Cmax | 346 ± 81 ng/mL | 352 ± 80 ng/mL | Equivalent (90% CI within 80–125%) |
AUC0–∞ | 2,618 ± 712 ng·h/mL | 2,596 ± 703 ng·h/mL | Equivalent |
Tolerability | Similar AE profiles | Similar AE profiles | No significant differences |
Both formulations exhibited comparable pharmacokinetics and safety, confirming bioequivalence .
This compound vs. Sodium Rosiglitazone
Acute toxicity studies in rodents revealed:
- LD50 (intravenous): Sodium rosiglitazone: 619.2 μmol/kg (234.7 mg/kg) this compound: Similar toxicity profile
- Mortality at high oral doses (7,916 μmol/kg): Sodium rosiglitazone: 45% mortality this compound: No mortality, suggesting better tolerability .
Despite structural differences, both salts showed overlapping safety profiles in hepatic and renal function tests.
Rosiglitazone vs. Other Thiazolidinediones (TZDs)
Unlike herbal extracts like Ficus deltoidea, which showed 3.10-fold lower adiponectin stimulation, rosiglitazone’s single-compound formulation ensures consistent efficacy .
Research Findings and Clinical Implications
- Cancer Therapy: this compound inhibits RMS cell proliferation (72% reduction at 125 μM) by upregulating PPARγ, a novel application beyond diabetes .
- Formulation Superiority : Floating microspheres enhance glycemic control compared to conventional tablets, extending residence time in acidic environments .
- Analytical Robustness : Hydrotropic spectrophotometry (14-fold solubility enhancement in urea) and HPTLC ensure reliable quantification across formulations .
Biological Activity
Rosiglitazone maleate, marketed under the brand name Avandia, is an oral medication primarily used in the management of type 2 diabetes mellitus. It belongs to the thiazolidinedione class of drugs and functions mainly as an insulin sensitizer. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, potential side effects, and case studies.
Rosiglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. By enhancing insulin sensitivity in peripheral tissues such as muscle, fat, and liver, rosiglitazone facilitates better glucose uptake and utilization. This leads to reduced blood glucose levels without causing hypoglycemia, a common side effect associated with other antidiabetic medications .
Pharmacokinetics
The pharmacokinetic profile of rosiglitazone is characterized by:
- Absorption : Peak plasma concentrations occur approximately 1.75 hours after oral administration.
- Distribution : The volume of distribution is approximately 17.6 liters, with about 99.8% bound to plasma proteins, primarily albumin.
- Metabolism : Rosiglitazone undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP2C8 and CYP2C9) to form inactive metabolites.
- Excretion : Approximately 64% of the drug is eliminated via urine and 23% via feces .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of rosiglitazone in lowering blood glucose levels and improving insulin sensitivity. A significant study involving newly diagnosed type 2 diabetes patients showed that treatment with rosiglitazone led to substantial reductions in fasting glucose and glycated hemoglobin (HbA1c) levels over 48 weeks . The following table summarizes key clinical findings:
Study | Population | Treatment Duration | HbA1c Reduction | Fasting Glucose Reduction |
---|---|---|---|---|
Al-Salman et al. (2000) | Type 2 Diabetes | 48 weeks | -0.8% | -30 mg/dL |
Rosiglitazone vs. Metformin | Newly Diagnosed T2DM | 48 weeks | -0.9% | -25 mg/dL |
Joslin Diabetes Center Study | Severe Nonproliferative DR Patients | Up to 9 years | N/A | N/A |
Case Studies
-
Hepatocellular Injury :
A case report described a 61-year-old male who developed hepatocellular injury after starting rosiglitazone therapy. Symptoms included nausea and elevated liver enzymes, which normalized after discontinuation of the drug . This emphasizes the need for monitoring liver function during treatment. -
Delayed Onset of Proliferative Diabetic Retinopathy :
A longitudinal study reviewed patients treated with rosiglitazone and found that those on the medication experienced a significantly lower incidence of progression to proliferative diabetic retinopathy compared to controls (19.2% vs. 47.4%) over three years . This suggests potential antiangiogenic benefits of rosiglitazone.
Side Effects and Risks
While rosiglitazone is effective in managing blood glucose levels, it has been associated with several side effects:
- Cardiovascular Risks : There have been concerns regarding an increased risk of heart failure and myocardial infarction associated with its use.
- Weight Gain : Patients may experience weight gain due to fluid retention and increased fat mass.
- Liver Function : As noted in case studies, monitoring liver enzymes is recommended due to potential hepatotoxicity .
Q & A
Basic Research Questions
Q. How to design experiments to quantify PPARγ activation by rosiglitazone maleate in vitro?
- Methodology : Use reporter gene assays (e.g., luciferase-based systems) with PPARγ1, γ2, and γ3 isoforms transfected into HEK293 or 3T3-L1 cells. Measure EC50 values via dose-response curves (1–30 nM range) and compare isoform-specific responses . Include negative controls (e.g., PPARα/δ-transfected cells) to confirm selectivity.
- Key Parameters :
PPAR Isoform | EC50 (nM) | Cell Line | Reference |
---|---|---|---|
PPARγ1 | 30 | HEK293 | |
PPARγ2 | 100 | 3T3-L1 | |
PPARγ3 | 60 | HepG2 |
Q. What assays are suitable for evaluating this compound’s impact on insulin sensitivity in diabetic rodent models?
- Methodology : Administer 5–10 mg/kg/day orally to streptozotocin-induced diabetic rats. Monitor fasting blood glucose, HOMA-IR, and plasma insulin levels over 4–6 weeks. Validate with histopathology of pancreatic β-cells and adipose tissue .
- Critical Controls : Include a vehicle-treated diabetic group and non-diabetic baseline measurements. Use paired t-tests or ANOVA for statistical significance .
Q. How to validate a dissolution method for this compound in tablet formulations?
- Methodology : Employ USP Apparatus II (paddle) with 0.01N HCl + 0.05M KCl (pH ~1.2) at 37°C. Measure absorbance at 242 nm for 1–14 µg/mL linear range (R² ≥ 0.999). Validate accuracy (98–102%), precision (%RSD < 2%), and specificity against excipients .
Advanced Research Questions
Q. How to resolve conflicting data on PPARγ-independent mechanisms (e.g., TRP channel modulation)?
- Methodology :
Use PPARγ-knockout models (e.g., CRISPR/Cas9-edited adipocytes) to isolate TRPM2/TRPM3 inhibition effects.
Measure intracellular Ca²⁺ flux via fluorescence imaging (Fluo-4 AM) in cells treated with 10–100 µM rosiglitazone .
Cross-validate with siRNA silencing of TRP channels to confirm target specificity .
- Data Interpretation : If Ca²⁺ flux changes persist in PPARγ-KO models, prioritize TRP modulation as a parallel pathway .
Q. What statistical approaches optimize formulation development for extended-release this compound?
- Methodology : Apply Quality by Design (QbD) principles:
- Experimental Design : Central composite design (CCD) to test variables like polymer ratio (Eudragit® RS100), drug load, and stirring speed.
- Responses : Drug entrapment efficiency (%), in vitro floating duration (>12 h), and release kinetics (Higuchi model) .
- Optimization : Use response surface methodology (RSM) to identify robust formulation parameters (e.g., 75% entrapment at 1:2 drug:polymer ratio) .
Q. How to analyze synergistic effects of this compound with other compounds (e.g., abscisic acid)?
- Methodology :
Use isobolographic analysis in db/db mice fed high-fat diets with rosiglitazone (10 mg/kg) + ABA (100 mg/kg).
Assess glycemic control (OGTT), inflammatory markers (IL-6, TNF-α), and immune cell profiling (CD11b+CCR2+ monocytes) via flow cytometry .
Calculate combination index (CI) values: CI < 1 indicates synergy .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting results on rosiglitazone’s role in ferroptosis?
- Resolution Strategy :
- Model Selection : Compare cancer vs. non-cancer cell lines (e.g., HepG2 vs. primary hepatocytes). Rosiglitazone inhibits ferroptosis in neuronal cells but may exacerbate lipid peroxidation in hepatoma models .
- Biomarkers : Measure glutathione peroxidase 4 (GPX4) activity and malondialdehyde (MDA) levels to confirm ferroptosis modulation .
Q. Key Resources
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023569 | |
Record name | Rosiglitazone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
68.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155141-29-0 | |
Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosiglitazone Maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rosiglitazone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSIGLITAZONE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.